molecular formula C8H10N2O2 B556733 2-Amino-3-(pyridin-2-yl)propionic acid CAS No. 17407-44-2

2-Amino-3-(pyridin-2-yl)propionic acid

Cat. No. B556733
CAS RN: 17407-44-2
M. Wt: 166.18 g/mol
InChI Key: PDRJLZDUOULRHE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-Amino-3-(pyridin-2-yl)propionic acid has been reported in several papers . For instance, a novel one-pot synthesis method was reported, which involved the reaction of 4-methylamino-3-nitrobenzoic acid .


Molecular Structure Analysis

The molecular structure of 2-Amino-3-(pyridin-2-yl)propionic acid has been elucidated using UV-Vis, ATR-IR, and heteronuclear NMR spectroscopy, then confirmed by density function theory (DFT) calculations . The compound has a linear formula of C8H10N2O2 .


Chemical Reactions Analysis

Several chemical reactions involving 2-Amino-3-(pyridin-2-yl)propionic acid have been reported . For example, it has been used in the preparation of Dabigatran etexilate derivatives .


Physical And Chemical Properties Analysis

2-Amino-3-(pyridin-2-yl)propionic acid has a molecular weight of 166.18 g/mol . It is a solid at room temperature .

Scientific Research Applications

  • Crystal Structure Analysis : The compound is used in studies involving crystal structure analysis, where it forms zwitterionic forms and participates in strong intermolecular hydrogen bonds and π–π interactions, contributing to the formation of three-dimensional network structures (Di, 2010).

  • Drug Synthesis and Development : It serves as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs) for developmental drug candidates. For instance, it has been utilized in the synthesis of a drug candidate for its antiviral properties, specifically targeting the CCR5 receptor, an important protein in HIV infection (Lynch et al., 2003).

  • Complexation with Metals : The compound is used in the synthesis of ligands for metal coordination. For example, it has been involved in the synthesis of coordination polymers and complexes with metals like cobalt (Co) and copper (Cu), demonstrating interesting magnetic properties and potential applications in materials science (Arora et al., 2009).

  • Bioactive Substances Synthesis : It is also explored for synthesizing bioactive substances like antibiotics, antimalarial, anti-sclerotic, and antiallergic drugs, as well as antidepressants and analgesics (Shilin et al., 2019).

  • Synthesis of Functionalized Pyridines : Research has been conducted on the synthesis of functionalized pyridines using 2-Amino-3-(pyridin-2-yl)propionic acid derivatives, highlighting its utility in organic synthesis and the development of novel compounds with varied applications (Schmidt et al., 2006).

  • Kinetic and Mechanistic Studies : The compound is used in studies exploring the kinetics and mechanisms of chemical reactions, providing insights into reaction pathways, rate laws, and thermodynamic parameters (Mohanapriya et al., 2022).

  • Antimicrobial Activity : Some derivatives of 2-Amino-3-(pyridin-2-yl)propionic acid have been synthesized and evaluated for their antimicrobial activities, highlighting its potential in the development of new antimicrobial agents (Bayrak et al., 2009).

  • Fluorescence Properties and Antibacterial Activity : The compound and its derivatives have been studied for their fluorescence properties and some have shown significant antibacterial activity, indicating their potential in medical diagnostics and therapeutic applications (Girgis et al., 2004).

Safety And Hazards

When handling 2-Amino-3-(pyridin-2-yl)propionic acid, it’s important to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use of personal protective equipment and ensuring adequate ventilation is recommended .

properties

IUPAC Name

2-amino-3-pyridin-2-ylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c9-7(8(11)12)5-6-3-1-2-4-10-6/h1-4,7H,5,9H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDRJLZDUOULRHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60400880
Record name Beta-(2-pyridyl)-dl-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60400880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-3-(pyridin-2-yl)propionic acid

CAS RN

17407-44-2, 37535-51-6
Record name Beta-(2-pyridyl)-dl-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60400880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Pyridin-2-yl-L-alanine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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Citations

For This Compound
2
Citations
M Wojtaś, A Gągor, A Kholkin - Journal of Molecular Structure, 2014 - Elsevier
… Amino acid crystals were prepared by dissolving H- β -(2-Pyridyl)-Ala-OH((S)-2-Amino-3-pyridin-2-yl-propionic acid, hereafter abbreviated as BPA, see Fig. 1) in 1,1,1,3,3,3-hexafluoro-2…
Number of citations: 6 www.sciencedirect.com
M Wojtaś, A Gągor, AL Kholkin - Journal of Materials Chemistry C, 2016 - pubs.rsc.org
… Hybrid crystals were prepared by reaction of H-β-(2-pyridyl)-Ala-OH ((S)-2-amino-3-pyridin-2-yl-propionic acid, Bachem) with either tetrafluoroboric acid (50%, POCh) or perchloric acid (…
Number of citations: 9 pubs.rsc.org

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